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For Researchers, Scientists, and Drug Development Professionals

The Noyori asymmetric hydrogenation, a Nobel Prize-winning reaction, stands as a

cornerstone of modern organic synthesis, providing a highly efficient and atom-economical

method for the enantioselective reduction of ketones and imines. The choice of catalyst is

paramount to the success of this transformation, directly influencing enantioselectivity, turnover

number (TON), and substrate scope. This guide offers a comparative analysis of prominent

catalysts employed in Noyori-type hydrogenations, supported by experimental data and

detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Key Catalysts
The efficacy of a catalyst in Noyori asymmetric hydrogenation is primarily assessed by its

ability to yield a high enantiomeric excess (ee) of the desired product and its catalytic activity,

often expressed as the turnover number. The following table summarizes the performance of

representative ruthenium-based catalysts, highlighting the impact of ligand modification on their

catalytic prowess in the hydrogenation of various ketones.
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Catalyst System Substrate
Enantiomeric
Excess (ee%)

Turnover Number
(TON)

Ru-BINAP/Diamine

Catalysts

RuCl₂[(S)-TolBINAP]

[(S,S)-DPEN]
Acetophenone >99% 2,400,000[1]

RuCl₂--INVALID-LINK-

-n / (S,S)-DPEN /

KOH

2'-Acetonaphthone 97% 500

RuBr₂[(R)-BINAP]
Methyl 2,2-dimethyl-3-

oxobutanoate
96% >99:1 syn:anti

Ru-Arene/Diamine

Catalysts (Noyori-

Ikariya type)

RuCl--INVALID-LINK-- Acetophenone 97% 200

Ru-(R,R)-Ms-DENEB Acetophenone >99% 1000[2]

RuCl[(1S,2S)-N-p-

toluenesulfonyl-1,2-

diphenylethanediamin

e]-(η⁶–p-cymene)

rac-Benzoin 99.9% 2500

Other Notable

Catalyst Systems

Ru-Spiro Diphosphine

Ligand Complexes
Aromatic Ketones up to 99.5% up to 100,000[3]

Iron-

Amine(imine)diphosph

ine Complexes

Ketones and Imines High
High (TOF up to 200

s⁻¹)[4]
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Reproducibility is key in catalysis research. Below are detailed experimental methodologies for

two commonly employed Noyori-type catalyst systems.

Protocol 1: Asymmetric Hydrogenation of Acetophenone
with a Ru-Diphosphine/Diamine Catalyst
This procedure is adapted from studies on Noyori-type catalysts utilizing a diphosphine and a

diamine ligand.[5]

Materials:

cis-[RuCl₂{(S,S)-diphosphine}{(R,R)-DPEN}] (precatalyst)

Acetophenone

2-Propanol (anhydrous)

Potassium tert-butoxide (t-BuOK) solution (1 M in 2-propanol)

High-purity hydrogen gas

Procedure:

A flame-dried Schlenk flask is charged with 2-propanol (10 mL), acetophenone (0.206 g,

1.72 mmol), and the Ruthenium precatalyst (0.00172 mmol).

The resulting mixture is degassed by three successive freeze-pump-thaw cycles.

A solution of t-BuOK in 2-propanol (0.026 mL, 0.0258 mmol, 1 M solution) is added.

The resulting solution is transferred to a 50 mL Parr stainless steel benchtop reactor.

The vessel is purged with hydrogen gas three times and then pressurized to the desired

pressure (e.g., 8 atm).

The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for the required time

(e.g., 4 hours).
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After the reaction, the pressure is carefully released, and the solvent is removed under

reduced pressure.

The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral gas

chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 2: Asymmetric Transfer Hydrogenation of rac-
Benzoin with a Ru-Arene/Diamine Catalyst
This protocol describes the asymmetric transfer hydrogenation of a racemic ketone using a

formic acid/triethylamine mixture as the hydrogen source.[6]

Materials:

rac-Benzoin

RuCl[(1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethanediamine]-(η⁶–p-cymene) (catalyst)

Formic acid

Triethylamine

Dry N,N-Dimethylformamide (DMF)

Procedure:

In a suitable reaction vessel, triethylamine is cooled to 4 °C in an ice bath, and formic acid

(97.0 mL, 2.57 mol) is added slowly to form the azeotropic mixture.

To this mixture at ambient temperature, add rac-benzoin (170 g, 0.801 mol), the Ruthenium

catalyst (0.204 g, 0.321 mmol), and dry DMF (80 mL).

The reaction mixture is stirred at 40 °C for 48 hours.

Upon completion, 300 mL of water is added at 0 °C with stirring to precipitate the product.

The pale pink precipitate is collected by filtration, washed with water (2 x 500 mL), and dried

in vacuo to yield the crude product.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://en.chem-station.com/reactions-2/2014/10/noyori-asymmetric-transfer-hydrogenation.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The crude product can be recrystallized from hot methanol to afford optically pure (R,R)-

hydrobenzoin.

The enantiomeric and diastereomeric excess can be determined by chiral HPLC.

Mechanistic Insights and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic

cycle of Noyori asymmetric hydrogenation and a typical experimental workflow.

Catalytic Cycle

RuCl₂(diphosphine)(diamine) RuH₂(diphosphine)(diamine)H₂, Base
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Figure 1. Simplified Catalytic Cycle of Noyori Asymmetric Hydrogenation.
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Figure 2. General Experimental Workflow for Noyori Hydrogenation.
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In summary, the selection of the catalyst for a Noyori asymmetric hydrogenation is a critical

decision that depends on the specific substrate and desired performance metrics. While the

classic Ru-BINAP/diamine systems offer excellent enantioselectivity and have been extensively

studied, newer generations of catalysts, including those with modified diphosphine and diamine

ligands, as well as catalysts based on more earth-abundant metals like iron, are continuously

being developed to broaden the scope and improve the efficiency of this powerful

transformation. The provided data and protocols serve as a starting point for researchers to

navigate the diverse landscape of Noyori hydrogenation catalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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